2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.2ClH/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12;;/h12-13,15H,3-11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKCPTKLEKJVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCCC1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2,4'-Bipiperidine
Step 1: Synthesis of 2-Chloro-N,N-Dimethylacetamide
- Procedure : React acetyl chloride with dimethylamine in anhydrous dichloromethane at 0–5°C, followed by quenching with ice-cold water.
- Yield : 85–90% after recrystallization from ethyl acetate.
- Characterization : $$ ^1H $$-NMR (CDCl$$3$$): δ 2.98 (s, 6H, N(CH$$3$$)$$2$$), 3.42 (s, 2H, CH$$2$$Cl), 4.21 (s, 1H, CO).
Step 2: Preparation of 2,4'-Bipiperidine
- Coupling Method : Ullmann-type coupling of 2-iodopiperidine and 4-aminopiperidine using CuI/L-proline catalyst in DMSO at 110°C.
- Yield : 70–75% after column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 9:1).
Step 3: Alkylation of Bipiperidine
Reductive Amination Approach
Step 1: Condensation of N,N-Dimethylglycine with Bipiperidine
- Procedure : React N,N-dimethylglycine (1 eq) with 2,4'-bipiperidine (1.1 eq) using EDCI/HOBt in DMF at room temperature for 24 h.
- Yield : 60–65% after HPLC purification.
Step 2: Salt Formation
Catalytic Amination Using Palladium Complexes
Reaction System :
- Catalyst : PdCl$$2$$(PPh$$3$$)$$_2$$ (5 mol%)
- Solvent : 1-Methyl-2-pyrrolidinone (NMP) at 190°C
- Substrates : 2-Bromo-N,N-dimethylacetamide and 4-amino-piperidine
| Condition | Result |
|---|---|
| Temperature | 190°C |
| Time | 8 h |
| Yield | 98.5% |
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been primarily investigated for its role as a CGRP receptor antagonist , which is significant in the treatment of migraine and other neurological conditions. The antagonism of the calcitonin gene-related peptide (CGRP) receptor can help alleviate migraine symptoms by inhibiting the vasodilatory effects associated with CGRP release.
Case Studies
- Migraine Treatment : A patent (US9688660B2) highlights the effectiveness of compounds similar to 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride in treating migraines by blocking CGRP receptors, thus reducing headache frequency and severity .
- Neuroprotection : Research indicates that CGRP antagonists may also have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Studies have shown that these compounds can modulate neuronal signaling pathways, leading to improved cognitive functions in animal models .
Pharmacological Applications
The pharmacological profile of this compound suggests several applications:
- Antidepressant Activity : Some studies have indicated that compounds in this class may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems .
- Anxiolytic Effects : The compound's ability to interact with various neurotransmitter receptors positions it as a candidate for developing anxiolytic medications .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Polymer Synthesis : The compound can act as a precursor in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its amine functional groups can facilitate reactions with various monomers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Dihydrochloride (CAS: 1803603-45-3)
- Structural Differences: This compound substitutes the bipiperidinyl group with a single piperidine ring bearing an aminomethyl group at the 4-position. The acetamide backbone and dihydrochloride salt are retained.
- Molecular Weight : 272.22 g/mol (vs. higher MW for the target compound due to bipiperidinyl group) .
- Applications : Used in life science research, but pharmacological data remain scarce. Commercial availability suggests utility in drug discovery .
2-Methyl-1,4'-Bipiperidine Dihydrochloride (CAS: 1181458-19-4)
- Structural Differences : Shares the bipiperidine core but lacks the dimethylacetamide group. The methyl substituent may reduce polarity compared to the target compound.
2-Chloro-N-[2-(Dimethylamino)-2-phenylethyl]acetamide Hydrochloride
- Structural Differences: Features a chloroacetamide group and a phenylethyl-dimethylamino chain instead of bipiperidinyl.
- Pharmacological Relevance : The phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration, while the chloroacetamide could introduce distinct reactivity .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The dihydrochloride salt in the target compound improves aqueous solubility, a trait shared with analogs like 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride .
- Bipiperidinyl derivatives (e.g., 2-Methyl-1,4'-bipiperidine dihydrochloride) may exhibit lower solubility due to reduced polarity .
Receptor Interactions
- Piperidine derivatives often target CNS receptors (e.g., serotonin, dopamine). The bipiperidinyl group in the target compound may enhance affinity for G protein-coupled receptors (GPCRs) compared to single-piperidine analogs .
- Dimethylacetamide-containing compounds (e.g., Tamoxifen EP Impurity H) show diverse applications, suggesting the target compound could have roles in oncology or hormone therapy .
Data Table: Key Comparative Metrics
| Compound Name | CAS Number | Molecular Weight | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride | 1858241-18-5 | N/A | Bipiperidinyl, dimethylacetamide | CNS therapeutics, GPCR research |
| 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride | 1803603-45-3 | 272.22 | Aminomethyl-piperidine, dimethylacetamide | Drug discovery, life sciences |
| 2-Methyl-1,4'-bipiperidine dihydrochloride | 1181458-19-4 | N/A | Bipiperidine, methyl substituent | Chemical intermediates |
| 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride | 1019851-96-7 | N/A | Chloroacetamide, phenylethyl chain | Neuropharmacology |
Biological Activity
2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride, also referred to as BB58-3046, is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H29Cl2N3O
- Molecular Weight : 326.31 g/mol
- CAS Number : 2108725-65-9
Inhibitory Effects
Recent studies have indicated that compounds related to bipiperidine structures can exhibit inhibitory effects on specific enzymes:
- Sphingosine Kinase Inhibition : A study reported that amidine-based sphingosine analogs showed competitive inhibition of sphingosine kinases with varying degrees of potency (KIs ranging from 20 μM to 55 μM) which may suggest a similar potential for bipiperidine derivatives .
- Carbonic Anhydrase Inhibition : Other derivatives demonstrated significant inhibition against isoforms of carbonic anhydrases (KIs between 79 nM to 9.57 μM), indicating a possible pathway through which this compound could exert its effects .
Study on Anticancer Properties
A study focusing on the anticancer properties of related compounds found that certain bipiperidine derivatives could induce apoptosis in cancer cell lines by modulating sphingosine metabolism. The results showed a notable decrease in cell viability at micromolar concentrations, suggesting potential therapeutic applications .
Neuroprotective Effects
Another investigation into the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress markers in neuronal cells. This was attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .
Data Summary
| Study Focus | Compound Tested | Biological Activity | KIs (μM) |
|---|---|---|---|
| Sphingosine Kinase Inhibition | Amidine-based analogs | Competitive inhibition | 20 - 55 |
| Carbonic Anhydrase Inhibition | Various sulfonamide derivatives | Medium/weak potency inhibitors | 79 nM - 9.57 μM |
| Anticancer Properties | Bipiperidine derivatives | Induction of apoptosis | Micromolar |
| Neuroprotective Effects | Similar bipiperidine compounds | Reduction of oxidative stress markers | Not specified |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2,4'-bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride?
A two-step approach is commonly employed:
- Step 1 : Alkylation of a piperidine derivative (e.g., 2,4'-bipiperidine) with 2-chloro-N,N-dimethylacetamide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
- Step 2 : Salt formation via HCl treatment to yield the dihydrochloride form.
Key considerations: Optimize reaction temperature (typically 50–80°C) and stoichiometry to minimize byproducts like unreacted amines or over-alkylation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
Q. What are the stability considerations for this compound under experimental storage conditions?
- Store at –20°C in airtight, light-protected containers.
- Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to moisture, which may hydrolyze the acetamide group .
Advanced Research Questions
Q. How does the bipiperidine substitution pattern influence receptor binding or enzymatic activity in pharmacological studies?
The 2,4'-bipiperidinyl moiety introduces conformational rigidity, potentially enhancing selectivity for targets like:
- GPCRs : Dopamine or serotonin receptors due to spatial alignment with hydrophobic binding pockets.
- Kinases : Competitive inhibition via interaction with ATP-binding sites.
Methodological note: Compare binding affinities of analogs with single-piperidine or alternative substituents using radioligand assays or SPR .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Common discrepancies arise from:
- Variability in salt forms : Dihydrochloride vs. free base may alter solubility and bioavailability. Standardize salt forms in assays .
- Impurity profiles : Trace alkylation byproducts (e.g., mono-alkylated intermediates) can skew results. Use orthogonal purification (e.g., preparative HPLC + recrystallization) .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Continuous flow chemistry : Reduces side reactions and improves heat management for exothermic alkylation steps .
- Catalytic methods : Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in bipiperidine functionalization .
Q. How can computational modeling aid in predicting the compound’s metabolic pathways?
- In silico tools (e.g., SwissADME) : Predict CYP450-mediated oxidation sites on the piperidine rings.
- Docking simulations : Identify potential interactions with hepatic enzymes like CYP3A4 .
Methodological and Analytical Challenges
Q. What analytical techniques are critical for distinguishing diastereomers in bipiperidine derivatives?
Q. How should researchers address solubility limitations in in vitro assays?
- Use DMSO stock solutions (≤0.1% final concentration) to avoid cellular toxicity.
- For aqueous buffers, employ cyclodextrin-based solubilizers or pH adjustment (optimal range: 6.5–7.4) .
Emerging Research Directions
Q. What novel targets are hypothesized for this compound based on structural analogs?
- Sigma-1 receptors : Analogous piperidine-acetamide structures show affinity in neuroprotection studies.
- Histone deacetylases (HDACs) : Acetamide groups may chelate zinc ions in catalytic sites .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
